molecular formula C17H23N3O2 B2617305 N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide CAS No. 1103517-52-7

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2617305
CAS No.: 1103517-52-7
M. Wt: 301.39
InChI Key: YXURSYZYJPWZTJ-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39. This compound belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of cyclohexylamine with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide: A similar compound with a cyclopropyl group instead of a methyl group.

    N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide: Another related compound with different substituents on the nitrogen atoms.

Uniqueness

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide is unique due to its specific combination of cyclohexyl and methyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-N-cyclohexyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXURSYZYJPWZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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